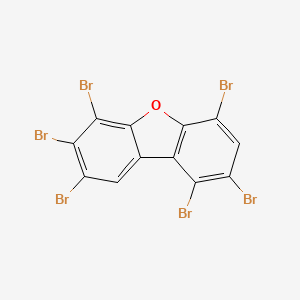
1,2,4,6,7,8-Hexabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6,7,8-Hexabromo-dibenzofuran: is a polybrominated dibenzofuran, a class of compounds known for their bromine atoms attached to a dibenzofuran moiety. These compounds are of significant interest due to their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7,8-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,7,8-Hexabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of partially or fully debrominated dibenzofuran.
Substitution: Formation of dibenzofuran derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
1,2,4,6,7,8-Hexabromo-dibenzofuran has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,6,7,8-Hexabromo-dibenzofuran involves its interaction with cellular receptors and enzymes. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the expression of phase I and II detoxification enzymes, such as cytochrome P450 enzymes, which metabolize the compound into less toxic forms .
Comparison with Similar Compounds
1,2,4,6,7,8-Hexabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
- 1,2,3,4,6,7-Hexabromo-dibenzofuran
- 1,2,3,4,7,8-Hexabromo-dibenzofuran
- 1,2,3,6,7,8-Hexabromo-dibenzofuran
These compounds share similar structures but differ in the positions of the bromine atoms. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
617708-24-4 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,4,6,7,8-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H |
InChI Key |
FCFYEJUJZXKJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C(C(=CC(=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















